5-Ethylthiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

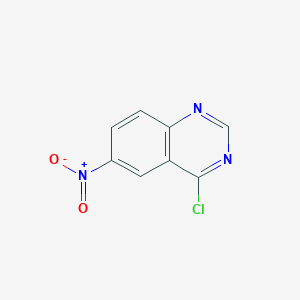

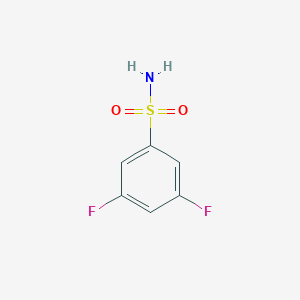

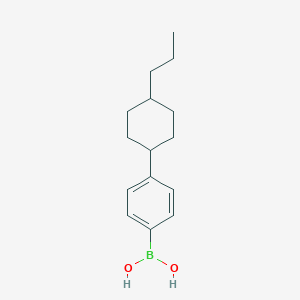

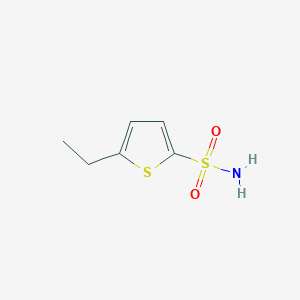

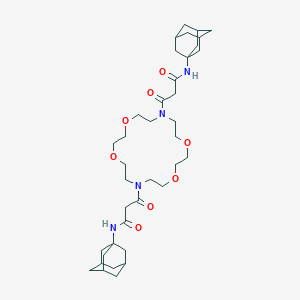

5-Ethylthiophene-2-sulfonamide is a chemical compound with the CAS Number: 140646-34-0 . It has a molecular weight of 191.27 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The IUPAC name for 5-Ethylthiophene-2-sulfonamide is 5-ethyl-2-thiophenesulfonamide . The InChI code for this compound is 1S/C6H9NO2S2/c1-2-5-3-4-6 (10-5)11 (7,8)9/h3-4H,2H2,1H3, (H2,7,8,9) .Physical And Chemical Properties Analysis

5-Ethylthiophene-2-sulfonamide is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Application in Pharmacology

Specific Scientific Field

The specific scientific field of this application is Pharmacology .

Application in Organic Synthesis

Specific Scientific Field

The specific scientific field of this application is Organic Synthesis .

Summary of the Application

Sulfonimidates, which are similar to 5-Ethylthiophene-2-sulfonamide, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .

Methods of Application or Experimental Procedures

Sulfonimidates are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They can act as viable chiral templates that can be employed in asymmetric syntheses . One of the main advantages of such compounds is the possibility to modify up to three points of diversity; the O–R1 bond, the S–C (R2) bond, and finally the nitrogen R3 substituent .

Results or Outcomes

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . In addition to their acid sensitivity, they are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time . In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Application in Medical Chemistry

Specific Scientific Field

The specific scientific field of this application is Medical Chemistry .

Summary of the Application

Sulfonamides, which are similar to 5-Ethylthiophene-2-sulfonamide, have shown a wide range of biological activities like antibacterial, antiviral, diuretic, hypoglycemic, anticancer, anti-inflammatory and recently anti-covid-19 . Many drugs containing this functional group are clinically used to treat different diseases including hypertension, bacterial infections, parasitic infection, inflammatory reactions, some types of tumors, Alzheimer’s disease, several viral infections including coronavirus, and many other diseases .

Methods of Application or Experimental Procedures

The most typical method for the synthesis of sulfonamides involves reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . Although this method is effective, the nucleophilicity of amines may vary depending on the groups attached to it .

Results or Outcomes

Over the last few decades, various pharmacological activities of sulfonamide conjugates were published . Moreover, many lead compounds with sulfonamide functionality are also in clinical trial for the treatment of various medical conditions .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQLGPYKHWNEJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylthiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)